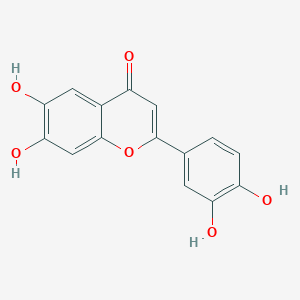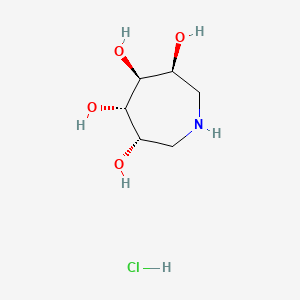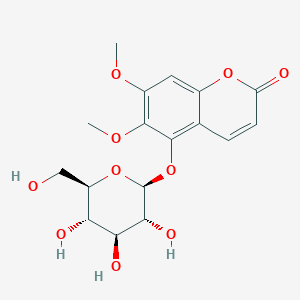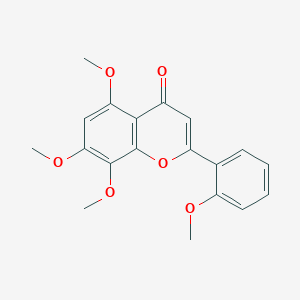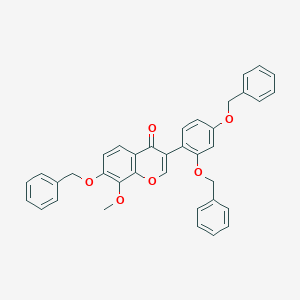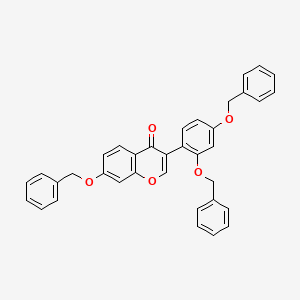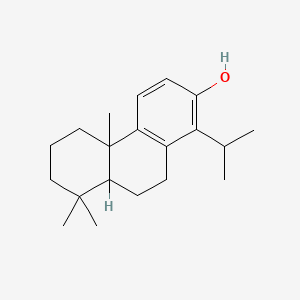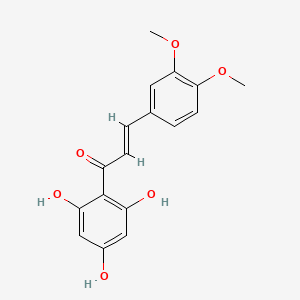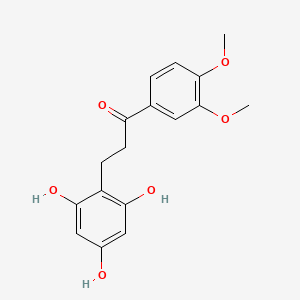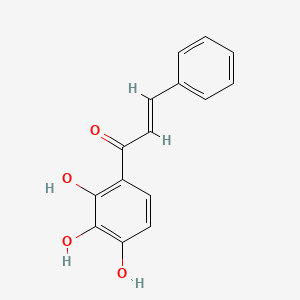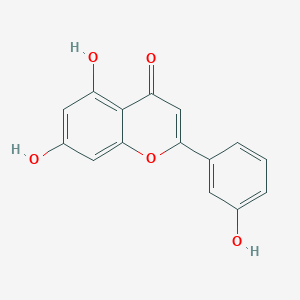
3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one” is an impurity of Donepezil , a medication for the treatment of Alzheimer’s disease . It has a molecular formula of C11H12O4 and a molecular weight of 208.21 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-hydroxy-5,6-dimethoxy-2,3-dihydroinden-1-one . The InChI Key is HJPUXZKJTVQHCD-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Stability in Chemical Structures
Research has shown that certain indenone derivatives, like 5,6-dimethoxy-1,3-diphenylinde-2-one, demonstrate remarkable stability compared to their non-methoxylated counterparts. This stability is critical in the field of organic chemistry, particularly for compounds that are prone to dimerization or other reactions at low temperatures. For instance, Bradshaw, Jones, and Nongrum (1991) observed that methoxyl substituents contribute to the stability of these compounds, a factor important in the design and synthesis of stable organic molecules (Bradshaw, Jones, & Nongrum, 1991).
Synthesis of Medicinal Compounds
Compounds containing the 3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one structure have been synthesized for potential medicinal applications. Kenchappa et al. (2017) synthesized derivatives for evaluation as antioxidant and antihyperglycemic agents. Their work illustrates the role of such structures in creating new pharmaceutical compounds with potential health benefits (Kenchappa et al., 2017).
Development of Anti-HIV Agents
In the pursuit of novel anti-HIV medications, Ali et al. (2011) synthesized new analogues involving the 3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one structure. Their work highlights the compound's relevance in developing new treatments for HIV, demonstrating its potential in medicinal chemistry (Ali et al., 2011).
Chemical Synthesis and Analysis
The synthesis and study of such compounds also contribute to a deeper understanding of chemical processes and properties. For example, Saberi, Mohammadizadeh, and Esmaeili (2015) presented a diastereoselective synthesis of N-containing heterocyclic compounds, showcasing the versatility of this indenone structure in complex chemical synthesis (Saberi, Mohammadizadeh, & Esmaeili, 2015).
Antimicrobial Applications
Patel et al. (2018) synthesized novel derivatives of 5,6-dimethoxy-1-indanone, demonstrating their potential as antimicrobial agents. This research underscores the importance of such compounds in developing new antimicrobial therapies (Patel, Bhatt, Bhatt, & Joshi, 2018).
Anti-Inflammatory Research
Sharma and Ray (2007) explored amide derivatives of the indenone structure for their anti-inflammatory properties, highlighting its relevance in the development of new anti-inflammatory drugs (Sharma & Ray, 2007).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
148517-82-2 |
|---|---|
Produktname |
3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one |
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



